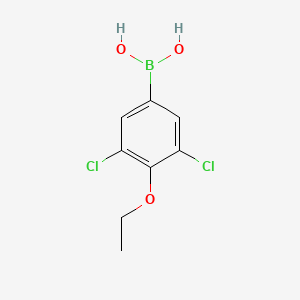

(3,5-Dichloro-4-ethoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(3,5-dichloro-4-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNJKZLGWKWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629663 | |

| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107604-10-3 | |

| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid

CAS Number: 1107604-10-3

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a specialized organoboron compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the available physicochemical data, outlines general synthetic and reaction protocols, and explores the potential applications of this class of compounds in modern pharmaceutical research.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties and safety information derived from supplier safety data sheets are summarized below.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 1107604-10-3 | [1] |

| Molecular Formula | C₈H₉BCl₂O₃ | [2] |

| Molecular Weight | 234.88 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | Typically >95% (HPLC) |

Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. Handling should be performed in a well-ventilated area or a fume hood.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).

-

Storage : Store in a cool, dry place at 2-8°C.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are not explicitly published. However, the following sections provide established methodologies for the synthesis of analogous arylboronic acids and their principal application in Suzuki-Miyaura cross-coupling reactions.

General Synthesis of Arylboronic Acids

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis. The workflow for a generalized synthesis is depicted below.

Caption: General synthesis of arylboronic acids.

Detailed Methodology:

-

Formation of the Organometallic Reagent:

-

An anhydrous reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (for Grignard) or an appropriate lithium source.

-

The corresponding aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard or organolithium reagent. The reaction is often initiated with a small crystal of iodine.

-

-

Borylation:

-

The solution of the organometallic reagent is cooled (typically to -78°C).

-

A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether is added slowly to the cooled organometallic solution. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.

-

-

Hydrolysis:

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude arylboronic acid.

-

Purification is typically achieved by recrystallization.

-

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reaction Setup:

-

A reaction vessel is charged with this compound (1.0-1.5 equivalents), the desired aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

The vessel is purged with an inert gas.

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

-

Reaction Execution:

-

The reaction mixture is heated with stirring (typically between 80-110°C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous phase is extracted with the organic solvent.

-

The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Applications in Drug Development and Research

Boronic acids are a privileged structural motif in medicinal chemistry due to their unique chemical properties.[4] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines and threonines, in the active sites of enzymes.[4][5] This property has been exploited in the design of potent and selective enzyme inhibitors.

While specific applications for this compound are not widely reported, its structural features suggest its potential utility as a building block in the synthesis of novel therapeutic agents. The dichloro-substitution pattern can influence the electronic properties and binding interactions of a final compound, and the ethoxy group can be a key feature for hydrogen bonding or can be metabolically labile.

Role as Enzyme Inhibitors

Boronic acid-containing drugs have shown significant success, most notably in the area of oncology.

-

Proteasome Inhibition : Bortezomib and Ixazomib are FDA-approved drugs for the treatment of multiple myeloma that contain a boronic acid warhead.[4][6] This moiety forms a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, inhibiting its function and leading to apoptosis in cancer cells.[4]

-

β-Lactamase Inhibition : Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by resistant bacteria.[4][5]

The (3,5-dichloro-4-ethoxyphenyl) moiety could be incorporated into novel inhibitors targeting a range of enzymes where such substitutions are favorable for potency and selectivity.

Building Block in Medicinal Chemistry

The primary role of this compound in a research context is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl structures that are common in pharmacologically active molecules. The use of this specific boronic acid allows for the introduction of the 3,5-dichloro-4-ethoxyphenyl group into a wide array of molecular scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs. For instance, the structurally related 3,5-dichloro-4-methoxyphenylboronic acid is noted as a key intermediate in the synthesis of anti-cancer agents.[3]

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical reagent for research and development. While detailed physicochemical and biological data for this specific molecule are scarce, its utility can be inferred from the well-established chemistry of arylboronic acids. Its primary application lies in its use as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors. The general protocols and background information provided in this guide are intended to enable researchers to effectively utilize this and similar compounds in their synthetic and drug discovery endeavors.

References

- 1. 1107604-10-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1107604-10-3 | this compound - AiFChem [aifchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry.

Core Compound Data

This compound is an organoboron compound that belongs to the family of arylboronic acids. These compounds are of significant interest due to their versatile applications, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of dichloro and ethoxy functional groups on the phenyl ring modifies its electronic properties and steric hindrance, influencing its reactivity and potential applications in the synthesis of complex organic molecules.

Molecular Structure and Properties

The molecular formula for this compound is C₈H₉BCl₂O₃. A detailed breakdown of its molecular weight is provided in the table below.

| Quantitative Data Summary | |

| Property | Value |

| Molecular Formula | C₈H₉BCl₂O₃ |

| Calculated Molecular Weight | 249.88 g/mol |

| Elemental Composition | |

| Carbon (C) | 8 atoms |

| Hydrogen (H) | 9 atoms |

| Boron (B) | 1 atom |

| Chlorine (Cl) | 2 atoms |

| Oxygen (O) | 3 atoms |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction are outlined below.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylboronic acids from the corresponding aryl halides.

Materials:

-

1-Ethoxy-2,6-dichloro-4-iodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-ethoxy-2,6-dichloro-4-iodobenzene (1 equivalent) and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole, 1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

To a round-bottom flask are added this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

The flask is evacuated and backfilled with argon or nitrogen three times.

-

A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the flask.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for this specific molecule, the following synthesis is a multi-step procedure based on well-established and analogous chemical transformations. The protocols are designed to be robust and reproducible, with quantitative data presented for clarity and comparison.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 2,6-dichlorophenol. This pathway involves nitration, reduction, etherification, and finally, a Miyaura borylation.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol

This step involves the nitration of 2,6-dichlorophenol. The ortho positions to the hydroxyl group are blocked by chlorine atoms, directing the nitration to the para position.

Methodology:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

| Parameter | Value |

| Starting Material | 2,6-Dichlorophenol |

| Reagents | Nitric Acid, Sulfuric Acid, Acetic Acid |

| Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 4-Amino-2,6-dichlorophenol

The nitro group of 2,6-dichloro-4-nitrophenol is reduced to an amino group using iron in an acidic medium.

Methodology:

-

To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add 2,6-dichloro-4-nitrophenol portion-wise to the refluxing mixture.

-

After the addition is complete, continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-2,6-dichlorophenol.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-4-nitrophenol |

| Reagents | Iron, Hydrochloric Acid, Ethanol, Water |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Step 3: Synthesis of 4-Bromo-2,6-dichlorophenol via Sandmeyer Reaction

The amino group is converted to a bromo group using a Sandmeyer reaction.

Methodology:

-

Dissolve 4-amino-2,6-dichlorophenol in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Value |

| Starting Material | 4-Amino-2,6-dichlorophenol |

| Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |

| Temperature | 0-60 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-75% |

Step 4: Synthesis of 1-Bromo-3,5-dichloro-4-ethoxybenzene

The hydroxyl group of 4-bromo-2,6-dichlorophenol is etherified to an ethoxy group using a Williamson ether synthesis.

Methodology:

-

Dissolve 4-bromo-2,6-dichlorophenol in a polar aprotic solvent such as acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate, to the solution.

-

Add ethyl iodide and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield 1-bromo-3,5-dichloro-4-ethoxybenzene.

| Parameter | Value |

| Starting Material | 4-Bromo-2,6-dichlorophenol |

| Reagents | Ethyl Iodide, Potassium Carbonate, Acetone/DMF |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 80-90% |

Step 5: Synthesis of this compound

This final step involves the formation of a Grignard reagent followed by reaction with a borate ester and subsequent hydrolysis. An alternative, more modern approach using a Miyaura borylation is also presented.

Methodology (Miyaura Borylation):

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3,5-dichloro-4-ethoxybenzene in anhydrous THF.

-

Cool the solution to -10 °C.

-

Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) and stir for 1-2 hours to perform a halogen-metal exchange.

-

In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

-

Transfer the prepared organomagnesium reagent to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 1-2 with aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

| Parameter | Value |

| Starting Material | 1-Bromo-3,5-dichloro-4-ethoxybenzene |

| Reagents | i-PrMgCl·LiCl, Triisopropyl borate, HCl |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-80% |

Workflow and Data Management

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Caption: General experimental workflow for synthesis and analysis.

Safety Considerations

-

Handling of Reagents: Concentrated acids (nitric, sulfuric, hydrochloric), bromine-containing compounds, and organometallic reagents are corrosive, toxic, and/or highly reactive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Grignard reagent formation and reactions are sensitive to moisture and air; therefore, anhydrous solvents and an inert atmosphere are essential.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available resources.

physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific experimental data for this compound, this guide combines established information with data extrapolated from similar compounds and theoretical predictions to offer a practical resource for laboratory use and further research.

Core Properties

This compound, with the CAS number 1107604-10-3, is a substituted phenylboronic acid. Boronic acids are a class of compounds that have gained significant attention in organic synthesis and medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction and their ability to act as enzyme inhibitors.

| Property | Value | Source |

| CAS Number | 1107604-10-3 | AIFCHEM[1] |

| Molecular Formula | C₈H₉BCl₂O₃ | AIFCHEM[1] |

| Molecular Weight | 234.88 g/mol | AIFCHEM[1] |

| Physical Form | Solid (Predicted) | Sigma-Aldrich[2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol.[3] Solubility in other organic solvents is not experimentally determined but is expected to be similar to other phenylboronic acids (e.g., soluble in THF, DMF, Dioxane). | |

| pKa | Not available | N/A |

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of arylboronic acids. The boronic acid moiety is a Lewis acid and can participate in various chemical transformations. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is likely to increase the Lewis acidity of the boron atom and may influence its reactivity in cross-coupling reactions.

Boronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines, particularly upon heating. They are also susceptible to oxidation, which can be a consideration in certain reaction conditions or for long-term storage.

Applications in Organic Synthesis

The primary application of this compound is anticipated to be as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, the following sections provide representative procedures based on general methods for similar compounds. These protocols should be considered as starting points and will likely require optimization.

Hypothetical Synthesis of this compound

The synthesis of arylboronic acids can often be achieved through the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by acidic workup. A plausible synthetic route for this compound could start from 1-bromo-3,5-dichloro-4-ethoxybenzene.

Workflow for Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3,5-dichloro-4-ethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture at room temperature or gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Role in Drug Development and Signaling Pathways

While no specific biological activity has been reported for this compound, the boronic acid functional group is a known pharmacophore that can act as a serine protease inhibitor by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Given the established role of other phenylboronic acids as inhibitors of various signaling pathways, it is plausible that this compound could exhibit similar activity. For instance, some boronic acid derivatives have been shown to inhibit the Rho GTPase signaling pathway, which is involved in cell motility and proliferation and is often dysregulated in cancer.

Hypothetical Inhibition of the Rho GTPase Signaling Pathway:

The diagram below illustrates a hypothetical mechanism by which a boronic acid-containing compound could inhibit the Rho GTPase signaling pathway by targeting a downstream effector kinase.

Caption: Hypothetical inhibition of the Rho GTPase signaling pathway by this compound.

Safety Information

Based on available safety data, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a potentially valuable building block for organic synthesis and drug discovery. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from the extensive knowledge base of related boronic acids. The representative protocols and hypothetical mechanisms presented in this guide are intended to provide a foundation for further research and application of this compound. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

Technical Whitepaper: Safety Profile of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for (3,5-Dichloro-4-ethoxyphenyl)boronic acid was not publicly available at the time of this writing. The following information is a consolidation of data from SDSs of structurally similar compounds and should be used as a guide for preliminary safety assessment only. It is imperative to obtain the specific SDS from the supplier before handling this chemical.

Introduction

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the safety and handling precautions for this compound is crucial for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This document provides a summary of the likely hazards, handling procedures, and emergency responses based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as follows. This classification is inferred from related compounds like 3,5-dichlorophenylboronic acid and other substituted ethoxyphenylboronic acids.[1][2]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling.[1][2][3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[2][4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols: First-Aid Measures

The following first-aid protocols are based on standard procedures for handling skin and eye irritating solids.[1][3]

Table 2: First-Aid Experimental Protocols

| Exposure Route | Protocol |

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[3] |

| Skin Contact | 1. Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] 2. Wash the affected area with soap and water. 3. If irritation persists, seek medical attention.[3] 4. Wash contaminated clothing before reuse.[3] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention.[1][2] |

| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |

Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table presents data for a structurally related compound, 3,5-Dichlorophenylboronic acid, to provide an estimate of its physical state.

Table 3: Physical and Chemical Properties of 3,5-Dichlorophenylboronic acid

| Property | Value |

| Molecular Formula | Cl₂C₆H₃B(OH)₂ |

| Molecular Weight | 190.82 g/mol |

| Physical State | Solid[2] |

| Melting Point | >300 °C (decomposes) |

| Solubility | No data available |

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[2]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[3] Store in a cool place. Recommended storage temperature is often between 2-8°C for similar boronic acids.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Visualizations

GHS Hazard Communication Workflow

References

A Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid for Researchers and Drug Development Professionals

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized chemical reagent with significant potential in the fields of medicinal chemistry and organic synthesis. This guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, particularly for researchers, scientists, and professionals involved in drug development.

Commercial Availability and Properties

A variety of chemical suppliers offer this compound, with the Chemical Abstracts Service (CAS) number 1107604-10-3 . While purity and other specifications may vary, the compound is generally available in high purity, suitable for most research and development applications. Below is a summary of the typical quantitative data available from commercial suppliers.

| Property | Value | Suppliers Citing This Information |

| CAS Number | 1107604-10-3 | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |

| Molecular Formula | C₈H₉BCl₂O₃ | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |

| Molecular Weight | ~234.87 g/mol | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |

| Purity | >95% - >97% | Chemazone, Novachemistry |

| Physical Form | Solid | Generally implied by suppliers |

| Storage | Inert atmosphere, 2-8°C | BLD Pharmatech |

Applications in Organic Synthesis and Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1] The unique substitution pattern of this compound—featuring two chlorine atoms and an ethoxy group—makes it a valuable building block for creating novel compounds with potential biological activity.

The broader class of boronic acid derivatives has been extensively explored in medicinal chemistry for their ability to act as enzyme inhibitors.[2][3][4] The boron atom can form reversible covalent bonds with active site residues of target proteins, leading to potent and selective inhibition.[5] This characteristic has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.[2][4]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand like SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or a mixture of solvent and water)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Materials for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates and catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Synthetic Process

The following diagrams illustrate the logical workflow for selecting a supplier and a generalized schematic for the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]

- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

crystal structure of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a publically available, experimentally determined crystal structure for (3,5-Dichloro-4-ethoxyphenyl)boronic acid has not been identified in open-access crystallographic databases. This guide, therefore, provides a summary of available chemical data, a representative synthetic protocol, and an overview of the potential biological activities and associated signaling pathways based on the broader class of substituted phenylboronic acids.

Compound Properties

This compound is a halogenated aromatic boronic acid. While detailed experimental data is limited, the following properties have been compiled from chemical supplier information.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1107604-10-3 |

| Molecular Formula | C₈H₉BCl₂O₃ |

| Molecular Weight | 234.88 g/mol |

| Physical Form | Solid (predicted) |

| Storage Temperature | Inert atmosphere, 2-8°C |

Representative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid

The synthesis of substituted phenylboronic acids, such as the title compound, can typically be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, or via a Grignard reaction. Below is a generalized protocol based on common synthetic routes for similar compounds.[1][2][3]

Reaction Scheme:

Aryl-Halide → Organometallic Intermediate → Boronate Ester → Boronic Acid

Materials:

-

Substituted Aryl Bromide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium (for Grignard)

-

Triisopropyl borate

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic Solvents for extraction and purification (e.g., Diethyl ether, Hexane)

Procedure:

-

Formation of the Organometallic Intermediate: A solution of the substituted aryl bromide in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). To this, a solution of n-BuLi in hexanes is added dropwise, and the reaction is stirred for a specified time to ensure complete formation of the aryllithium species.

-

Borylation: Triisopropyl borate is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from an appropriate solvent system to yield the desired substituted phenylboronic acid.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted phenylboronic acid.

Potential Biological Activity and Signaling Pathways

Inhibition of Cancer Cell Migration

Phenylboronic acids have been shown to be more potent inhibitors of cancer cell migration and viability compared to boric acid.[4][5][6] Studies on metastatic prostate cancer cells have indicated that phenylboronic acid can inhibit the function of pathways involving the Rho family of GTP-binding proteins, such as RhoA, Rac1, and Cdc42.[4][7] These proteins are key regulators of the actin cytoskeleton, and their inhibition can disrupt processes essential for cell motility, such as the formation of lamellipodia and filopodia, and actomyosin-based contractility.[8]

The inhibitory effects of phenylboronic acids on these signaling networks appear to be selective for cancer cells over non-tumorigenic cells, making them promising candidates for the development of novel anti-cancer therapeutics.[4][6][7]

Interaction with Cell Surface Glycans

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[9] This interaction can be exploited for targeted drug delivery and cancer cell imaging. The acidic tumor microenvironment can enhance the selective binding of phenylboronic acid to cancer cells, facilitating targeted therapeutic action.[7]

The diagram below illustrates the general signaling pathway of the Rho family of GTPases, which is a potential target of phenylboronic acids in the inhibition of cancer cell migration.

Future Directions

The determination of the single-crystal X-ray structure of this compound is a critical next step for a comprehensive understanding of its structure-activity relationship. Such data would provide valuable insights into its solid-state packing, intermolecular interactions, and could aid in the rational design of novel derivatives with enhanced biological activity for drug development applications. Further research is also warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular compound.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RhoA/ROCK-mediated switching between Cdc42- and Rac1-dependent protrusion in MTLn3 carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related arylboronic acids, general principles of boronic acid chemistry, and established guidelines for stability testing of chemical substances.

Introduction to this compound Stability

This compound is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A critical aspect of working with boronic acids is understanding their stability, as they can be susceptible to degradation, which can impact reaction yields and product purity. The primary degradation pathways for arylboronic acids include oxidation and the formation of boroxines (anhydrides).

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following table summarizes the recommended storage conditions based on data from analogous compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) | Minimizes degradation by slowing down chemical reactions, including oxidation and anhydride formation. Recommended for a structurally similar compound, 3,5-Dichloro-4-isopropoxyphenylboronic acid.[1] |

| Cool and dry place (Short-term) | General recommendation for arylboronic acids to prevent thermal degradation and hydrolysis. | |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation, a known degradation pathway for boronic acids. |

| Light | Store in the dark | Protects against light-catalyzed degradation. |

| Container | Tightly sealed container | Prevents moisture ingress, which can lead to hydrolysis and the formation of boroxines. Also protects from atmospheric oxygen. |

Physicochemical Properties and Stability Considerations

| Property | Implication for Stability |

| Physical Form | Typically a solid or crystalline powder. |

| Hygroscopicity | Many boronic acids are hygroscopic. |

| Oxidative Stability | The boronic acid moiety can be susceptible to oxidation. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a formal stability testing program is recommended. The following protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of new drug substances.[2][3]

Stress Testing

Stress testing helps to identify potential degradation products and pathways.

-

Methodology:

-

Expose the solid compound to various stress conditions:

-

Heat: 60°C for 4 weeks.

-

Humidity: 25°C with 75% relative humidity for 4 weeks.

-

Light: Expose to a light source equivalent to ICH Q1B guidelines.

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

-

At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Characterize significant degradation products using techniques such as LC-MS and NMR.

-

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

-

Methodology:

-

Package the this compound in the intended long-term storage container.

-

Place the packaged material in stability chambers maintained at the conditions specified in the table above.

-

At each time point, remove samples and analyze for appearance, assay, and degradation products using a validated, stability-indicating analytical method.

-

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of arylboronic acids.

Caption: Key environmental factors influencing the degradation pathways of arylboronic acids.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a conservative approach to storage and handling is recommended based on the known stability of related arylboronic acids. For critical applications in research and drug development, it is advisable to perform in-house stability assessments to determine a precise shelf life under specific storage conditions. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of this important chemical reagent.

References

Solubility of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, understanding its solubility in various organic solvents is paramount for effective reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of arylboronic acids, with a specific focus on what can be inferred for this compound. Due to the limited availability of specific quantitative solubility data for the title compound in public literature, this guide presents data for structurally analogous compounds to provide a foundational understanding. The methodologies detailed herein are standard for determining boronic acid solubility and are directly applicable.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids is primarily dictated by a combination of factors, including:

-

Substituents on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents significantly impact the polarity and crystal lattice energy of the molecule, thereby affecting its solubility. The dichloro and ethoxy substitutions on the target compound will play a crucial role in its solubility profile.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.

-

Temperature: Solubility is typically temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

-

Intermolecular Forces: The ability of the boronic acid to form hydrogen bonds with the solvent, as well as van der Waals forces and dipole-dipole interactions, will influence its dissolution.

Quantitative Solubility Data for Analogous Phenylboronic Acids

While specific data for this compound is not available, the following tables summarize experimentally determined solubility for phenylboronic acid and its substituted analogues in several common organic solvents. This data is presented as a mole fraction at various temperatures and can serve as a valuable reference point for estimating the solubility behavior of the title compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 | |

| 323.15 | 0.380 | |

| Dipropyl Ether | 293.15 | 0.025 |

| 303.15 | 0.042 | |

| 313.15 | 0.068 | |

| 323.15 | 0.105 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.004 | |

| 323.15 | 0.008 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 |

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of arylboronic acids is the dynamic or synthetic method.[1][2][3] This method relies on the visual or instrumental detection of the precise temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A biphasic mixture of the boronic acid and the selected organic solvent with a known composition is prepared. This mixture is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process with varying compositions, a solubility curve can be constructed.

Apparatus

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat for precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance for accurate weighing of solute and solvent

-

Optional: Luminance probe or turbidimeter for automated detection of dissolution

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel.

-

Heating and Stirring: Begin stirring the mixture at a constant rate and gradually heat the vessel using the circulating thermostat at a controlled rate (e.g., 0.1-0.5 K/min).

-

Observation: Carefully observe the mixture for the disappearance of the last solid particles. The temperature at this point is the solubility temperature. For more precise measurements, a luminance probe can be used to detect the change in light transmission as the solution becomes clear.

-

Data Collection: Record the temperature and the corresponding composition of the mixture.

-

Repeat: Repeat steps 1-4 for a range of different compositions to generate a comprehensive solubility profile.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for the dynamic solubility determination method.

Logical Relationship of Factors Affecting Solubility

The interplay of various factors determines the solubility of an arylboronic acid in a given solvent. The following diagram outlines these relationships.

Caption: Key factors influencing the solubility of arylboronic acids.

References

An In-Depth Technical Guide to the Electrophilicity of Dichlorinated Phenylboronic Acids

Abstract

This technical guide provides a comprehensive overview of the electrophilicity of dichlorinated phenylboronic acids, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Phenylboronic acids are versatile molecules whose utility in organic synthesis and medicinal chemistry is largely dictated by the Lewis acidity of the boron center. The introduction of two electron-withdrawing chlorine atoms onto the phenyl ring profoundly influences this property. This document explores the structural and electronic basis for the electrophilicity of these compounds, details the experimental and computational methodologies used for its quantification, and summarizes key data to facilitate comparative analysis. Furthermore, it visualizes critical experimental workflows and conceptual relationships to provide a clear and actionable understanding for practical applications, such as in catalysis and the design of reversible covalent inhibitors.

Introduction to Phenylboronic Acids and Electrophilicity

Phenylboronic acid (PhB(OH)₂) is an organoboron compound featuring a phenyl group and two hydroxyl groups attached to a central boron atom.[1] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidic properties upon the molecule, allowing it to act as an electrophile by accepting a pair of electrons from a Lewis base or nucleophile.[1][3][4]

The magnitude of this Lewis acidity, or electrophilicity, is critical to the reactivity and function of boronic acids. It is highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by pulling electron density from the boron atom, making it more electron-deficient. Conversely, electron-donating groups (EDGs) decrease it. This tunable electronic character is fundamental to their widespread use in applications ranging from palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to the development of enzyme inhibitors.[4][5][6]

The Impact of Dichlorination on Electrophilicity

Chlorine atoms are potent electron-withdrawing groups that operate primarily through the inductive effect (-I). When two chlorine atoms are attached to the phenyl ring of a boronic acid, they significantly withdraw electron density from the aromatic system and, consequently, from the boron center. This electronic perturbation leads to a marked increase in the Lewis acidity and electrophilicity of the molecule compared to the unsubstituted phenylboronic acid.

This enhanced electrophilicity has direct consequences for the compound's chemical behavior:

-

Increased Reactivity: The more electrophilic boron center is more susceptible to nucleophilic attack. This can accelerate desired reactions, such as the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

-

Stronger Binding Interactions: In a biological context, a higher electrophilicity facilitates the formation of reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in the active sites of enzymes.[4]

-

Potential Instability: A significant drawback of high electrophilicity is an increased susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, such as water.[7][8] This is a critical consideration for the storage and application of highly electron-deficient arylboronic acids.[8]

The precise electrophilicity is also dependent on the substitution pattern of the chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro), as the position influences the overall inductive pull on the boron center.

Quantitative Assessment of Electrophilicity

While specific comparative studies on the electrophilicity of various dichlorinated phenylboronic acid isomers are not extensively detailed in publicly available literature, the principles of their assessment are well-established. Electrophilicity can be quantified through several experimental and computational metrics.

Data Presentation

The following tables summarize available physicochemical data for select dichlorinated phenylboronic acids and provide a comparative context for acidity using data from fluorinated analogs, which similarly feature electron-withdrawing substituents.

Table 1: Physicochemical Properties of Dichlorinated Phenylboronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2,4-Dichlorophenylboronic Acid | 68716-47-2 | C₆H₅BCl₂O₂ | 190.82 |

| 3,4-Dichlorophenylboronic Acid | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 |

| 3,5-Dichlorophenylboronic Acid | 67492-50-6 | C₆H₅BCl₂O₂ | 190.82 |

Table 2: Illustrative Acidity (pKa) of Phenylboronic Acids with Electron-Withdrawing Groups

Note: This table uses data from fluorinated analogs to demonstrate the established principle that EWGs increase the acidity (lower the pKa) of phenylboronic acids. This serves as a proxy for the expected behavior of dichlorinated species.

| Compound Name | pKa | Reference |

| Phenylboronic Acid | 8.86 | [11] |

| 4-Fluorophenylboronic Acid | 8.77 | [11] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [11] |

As shown, increasing the number of electron-withdrawing fluorine atoms significantly lowers the pKa value, indicating a substantial increase in acidity. A similar, potent effect is expected for dichlorinated analogs.

Experimental and Computational Protocols

Experimental Methodologies

Protocol 1: pKa Determination by Spectrophotometric Titration

This method relies on monitoring changes in the UV-Vis absorbance spectrum of the boronic acid as a function of pH to determine its acid dissociation constant.

-

Solution Preparation: Prepare a stock solution of the dichlorinated phenylboronic acid in a suitable solvent (e.g., a methanol/water mixture). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: For each pH value, mix a constant aliquot of the boronic acid stock solution with the buffer solution in a quartz cuvette.

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample. The formation of the anionic boronate species from the neutral boronic acid will result in a change in the spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Protocol 2: Lewis Acidity Determination by the Gutmann-Beckett Method

This NMR-based technique quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid (the boronic acid).[11]

-

Reference Measurement: Dissolve triethylphosphine oxide (Et₃PO) in a non-coordinating deuterated solvent (e.g., CDCl₃ or C₆D₆) and record its ³¹P NMR spectrum to obtain the chemical shift of the uncomplexed probe.

-

Complex Formation: In a separate NMR tube, dissolve the dichlorinated phenylboronic acid in the same solvent. Add a known amount of Et₃PO.

-

NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The coordination of Et₃PO to the electrophilic boron center will cause a downfield shift of the ³¹P signal.

-

Calculation of Acceptor Number (AN): The Lewis acidity is quantified as the Acceptor Number (AN), which is calculated based on the observed chemical shift change (Δδ³¹P = δ_complex - δ_uncomplexed).[11] A larger Δδ³¹P indicates a stronger Lewis acid.

Computational Methodologies

Protocol 3: Calculation of the Global Electrophilicity Index (ω)

The global electrophilicity index (ω) is a quantitative measure derived from conceptual Density Functional Theory (DFT) that describes the energy stabilization of a molecule when it accepts an additional electronic charge.[12]

-

Structure Optimization: Perform a geometry optimization of the dichlorinated phenylboronic acid molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

-

Energy Calculations: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

-

Index Calculation: The electrophilicity index (ω) is calculated using the formula: ω = (IP + EA)² / (8 * (IP - EA)) , where IP is the vertical ionization potential (approximated by -E_HOMO) and EA is the vertical electron affinity (approximated by -E_LUMO). A higher ω value signifies greater electrophilicity.

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.

Caption: Workflow for experimental pKa determination via spectrophotometric titration.

Caption: Conceptual framework linking structure to electrophilicity and application.

Conclusion

The dichlorination of phenylboronic acids serves as a powerful strategy to enhance the electrophilicity of the boron center. This modification, driven by the strong inductive effect of the chlorine substituents, results in compounds with heightened Lewis acidity, which translates to increased reactivity in synthetic applications and stronger binding affinities in biological systems. This guide has outlined the theoretical basis for this effect, presented the standard experimental and computational protocols for its quantification, and provided a framework for understanding its practical implications. For researchers and drug developers, a thorough grasp of the electrophilicity of these reagents is paramount for harnessing their potential in catalysis and for the rational design of novel therapeutics, while also managing their potential for instability. Further direct comparative studies on dichlorinated isomers are warranted to build a more detailed structure-activity relationship database.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-dichlorophenylboric acid - 68716-47-2 - Structure, Synthesis, Properties [organoborons.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (3,5-dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the dichloro and ethoxy functionalities allows for the introduction of specific steric and electronic properties into the target molecules, which can be crucial for their biological activity or material properties.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. The reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:

Where Ar-X can be an aryl or heteroaryl bromide, iodide, or triflate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented here is a representative summary compiled from various sources and typical outcomes for similar reactions.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75 |

| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 95 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (2) | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 10 | 85 |

Experimental Protocols

Below are detailed methodologies for conducting a typical Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a common palladium catalyst and base.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-Bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and deionized water in a 4:1 ratio to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-